4-(Thiazol-2-yl)butanal
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Overview
Description
4-(Thiazol-2-yl)butanal is an organic compound that features a thiazole ring attached to a butanal group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yl)butanal typically involves the formation of the thiazole ring followed by the attachment of the butanal group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 4-(Thiazol-2-yl)butanoic acid.
Reduction: 4-(Thiazol-2-yl)butanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(Thiazol-2-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-yl)butanal largely depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Thiazole: The parent compound with a simple thiazole ring.
Benzothiazole: Contains a fused benzene ring with the thiazole ring.
Thiazolidine: A saturated analog of thiazole with a five-membered ring containing sulfur and nitrogen.
Uniqueness: 4-(Thiazol-2-yl)butanal is unique due to the presence of both the thiazole ring and the butanal group, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .
Biological Activity
4-(Thiazol-2-yl)butanal is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring attached to a butanal group, which contributes to its reactivity and biological activity. The presence of the thiazole ring allows for interactions with various biological targets, making it a valuable scaffold in drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.
2. Antifungal Properties
The compound has also shown antifungal activity, making it a candidate for further investigation in the treatment of fungal infections. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting essential enzymes.
3. Anticancer Potential
this compound has been studied for its anticancer properties. Thiazole derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. This inhibition can lead to DNA damage and subsequent cell death .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For instance, its thiazole moiety can bind to active sites of enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Activity : A review on thiazolidin-4-one derivatives indicated that compounds with similar structures exhibit significant anticancer activities through various mechanisms, including enzyme inhibition .
- Diabetes Management : Research on cycloalkyl-fused N-thiazol-2-yl-benzamides demonstrated their efficacy as glucokinase activators, which could be relevant for developing treatments for type 2 diabetes mellitus (T2DM) . Although not directly related to this compound, these findings suggest a broader therapeutic potential for thiazole-containing compounds.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
Compound Type | Description | Biological Activity |
---|---|---|
Thiazole | Basic structure without additional functional groups | Limited biological activity |
Benzothiazole | Fused benzene ring with thiazole | Enhanced anticancer properties |
Thiazolidine | Saturated analog with different reactivity | Anti-diabetic and anti-cancer effects |
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)butanal |
InChI |
InChI=1S/C7H9NOS/c9-5-2-1-3-7-8-4-6-10-7/h4-6H,1-3H2 |
InChI Key |
GYDFKRNEFKQYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCC=O |
Origin of Product |
United States |
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